2-(Propylthio)pyrimidine-4,6-diol

Catalog No.
S781169
CAS No.
145783-12-6
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Propylthio)pyrimidine-4,6-diol

CAS Number

145783-12-6

Product Name

2-(Propylthio)pyrimidine-4,6-diol

IUPAC Name

4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)

InChI Key

JNDANYQUROGPBP-UHFFFAOYSA-N

SMILES

CCCSC1=NC(=CC(=O)N1)O

Synonyms

6-Hydroxy-2-(propylthio)-4(1H)-pyrimidinone; 2-(Propylthio)pyrimidine-4,6-diol

Canonical SMILES

CCCSC1=NC(=CC(=O)N1)O

Application in Pharmaceutical Synthesis

Application in ANDA Filing and Toxicity Study

Application in Patent Processes

Application in Safety Analysis

Application in Nitration Reaction

2-(Propylthio)pyrimidine-4,6-diol is a sulfur-containing heterocyclic compound characterized by a pyrimidine ring with hydroxyl groups at the 4 and 6 positions and a propylthio group at the 2 position. Its molecular formula is C7H10N2O2SC_7H_{10}N_2O_2S, and it exhibits a unique structure that contributes to its potential biological activities. This compound has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, including antiplatelet agents like ticagrelor .

2-(Propylthio)pyrimidine-4,6-diol itself does not have a known mechanism of action. It serves as a reference compound to ensure the purity and identify of Ticagrelor during its production and quality control processes [].

The chemical reactivity of 2-(Propylthio)pyrimidine-4,6-diol includes:

  • Nitration: The compound can be nitrated using fuming nitric acid to yield 5-nitro-2-(propylthio)pyrimidine-4,6-diol .
  • Alkylation: The thiol group can undergo alkylation reactions to form various derivatives, enhancing its biological activity .
  • Halogenation: Hydroxyl groups can be transformed into halogens, which may further modify the compound's reactivity and properties .

2-(Propylthio)pyrimidine-4,6-diol exhibits significant biological activities, particularly as an antiplatelet agent. Its derivatives have been studied for their ability to inhibit platelet aggregation, making them valuable in cardiovascular therapies. Research indicates that modifications to the structure can enhance its efficacy and selectivity against specific biological targets .

The synthesis of 2-(Propylthio)pyrimidine-4,6-diol can be achieved through several methods:

  • Condensation Reaction: The reaction of 4,6-dihydroxy-2-mercaptopyrimidine with propyl iodide in the presence of a base such as potassium hydroxide leads to the formation of the compound .
  • Nitration: Following its initial synthesis, the compound can be nitrated to produce various nitro derivatives .
  • Improved Processes: Recent advancements have introduced more efficient and environmentally friendly methods for synthesizing this compound, focusing on lower costs and higher yields using commercially available starting materials .

The primary applications of 2-(Propylthio)pyrimidine-4,6-diol include:

  • Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of ticagrelor and other antiplatelet drugs.
  • Research Tool: Its derivatives are used in biological research to study mechanisms of action related to platelet aggregation and other cardiovascular functions.

Interaction studies involving 2-(Propylthio)pyrimidine-4,6-diol have focused on its binding affinity with various biological targets. For instance:

  • Platelet Receptors: Studies indicate that this compound and its derivatives can interact with adenosine diphosphate receptors on platelets, inhibiting aggregation effectively .
  • Molecular Docking: Computational studies have been performed to predict how modifications to the compound might enhance its binding affinity and specificity towards target proteins involved in platelet function .

Several compounds share structural similarities with 2-(Propylthio)pyrimidine-4,6-diol, including:

Compound NameStructure CharacteristicsUnique Features
5-Amino-2-(propylthio)pyrimidine-4,6-diolContains an amino group at position 5Enhanced solubility and potential for different biological activity
5-Nitro-2-(propylthio)pyrimidine-4,6-diolNitro group substitution at position 5Increased potency as an antiplatelet agent
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidineChlorinated at positions 4 and 6Improved stability and altered pharmacokinetics

The uniqueness of 2-(Propylthio)pyrimidine-4,6-diol lies in its specific combination of functional groups that confer distinct biological activities compared to its analogs. Its balance between hydrophilicity (due to hydroxyl groups) and lipophilicity (from the propylthio group) makes it particularly interesting for drug development.

Alkylation of 4,6-Dihydroxy-2-mercaptopyrimidine

The most industrially scalable method involves reacting 4,6-dihydroxy-2-mercaptopyrimidine with 1-bromopropane under alkaline conditions:

Reaction Scheme
$$ \text{C}4\text{H}4\text{N}2\text{O}2\text{S} + \text{C}3\text{H}7\text{Br} \xrightarrow{\text{NaOH, H}2\text{O/MeOH}} \text{C}7\text{H}{10}\text{N}2\text{O}_2\text{S} + \text{HBr} $$

Optimized Conditions

ParameterValue
Temperature40–45°C
Reaction Time3–5 hours
Solvent SystemWater:Methanol (2:1)
Yield86–87%

This method avoids heavy metal catalysts, addressing environmental concerns in earlier routes.

Nitration and Chlorination Pathways

Alternative synthetic routes involve:

  • Nitration: Treating 2-(propylthio)pyrimidine-4,6-diol with fuming HNO₃ in acetic acid at 0–5°C to introduce nitro groups at position 5.
  • Chlorination: Using POCl₃ or PCl₅ to convert hydroxyl groups to chlorides, forming 4,6-dichloro derivatives.

XLogP3

1

Wikipedia

2-(Propylthio)pyrimidine-4,6-diol

Dates

Last modified: 08-15-2023

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